1-methyl-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]pyrazole-3-carboxamide
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Overview
Description
(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a dioxino group, and a benzo-thiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzo-thiazole intermediate, followed by the introduction of the dioxino group and the pyrazole ring. The final step involves the formation of the carboxamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the benzo-thiazole moiety are known to interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and benzo-thiazole compounds. What sets (Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 1H-pyrazole-3-carboxamide derivatives
- Benzo-thiazole derivatives
- Dioxino compounds
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20-4-3-11(19-20)16(22)18-17-21(5-8-25-2)12-9-13-14(10-15(12)26-17)24-7-6-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGBPCVBDZILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CCSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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